alpha-(1-Aziridinylmethyl)-2-methyl-4-nitro-1H-imidazole-1-ethanol
Overview
Description
Alpha-(1-Aziridinylmethyl)-2-methyl-4-nitro-1H-imidazole-1-ethanol is a complex organic compound that features an aziridine ring, a nitro group, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(1-Aziridinylmethyl)-2-methyl-4-nitro-1H-imidazole-1-ethanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methyl-4-nitroimidazole with aziridine in the presence of a suitable base to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Alpha-(1-Aziridinylmethyl)-2-methyl-4-nitro-1H-imidazole-1-ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The aziridine ring can be opened through nucleophilic attack, leading to the formation of different products.
Substitution: The imidazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while ring-opening of the aziridine can produce various amine-containing compounds.
Scientific Research Applications
Alpha-(1-Aziridinylmethyl)-2-methyl-4-nitro-1H-imidazole-1-ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Its potential as an anticancer agent is being explored due to its ability to alkylate DNA.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of alpha-(1-Aziridinylmethyl)-2-methyl-4-nitro-1H-imidazole-1-ethanol involves its ability to undergo nucleophilic ring-opening reactions. This property allows it to interact with various biological targets, including DNA and proteins. The compound can form covalent bonds with nucleophilic sites on these molecules, leading to potential therapeutic effects, such as the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
Aziridine: A simpler compound with a three-membered ring structure, used in similar nucleophilic ring-opening reactions.
2-Methyl-4-nitroimidazole: Shares the imidazole and nitro functionalities but lacks the aziridine moiety.
Mitomycin C: An anticancer agent that also contains an aziridine ring and exhibits similar DNA-alkylating properties.
Uniqueness
Alpha-(1-Aziridinylmethyl)-2-methyl-4-nitro-1H-imidazole-1-ethanol is unique due to the combination of its aziridine, nitro, and imidazole functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(aziridin-1-yl)-3-(2-methyl-4-nitroimidazol-1-yl)propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c1-7-10-9(13(15)16)6-12(7)5-8(14)4-11-2-3-11/h6,8,14H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVBSKBBNIMKCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CC(CN2CC2)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00909307 | |
Record name | 1-(Aziridin-1-yl)-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00909307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105027-79-0 | |
Record name | 1H-Imidazole-1-ethanol, alpha-(1-aziridinylmethyl)-2-methyl-4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105027790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Aziridin-1-yl)-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00909307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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